molecular formula C7H9N3S2 B7771231 amino N-anilinocarbamodithioate

amino N-anilinocarbamodithioate

Cat. No.: B7771231
M. Wt: 199.3 g/mol
InChI Key: FTERJWUXQLXNIL-UHFFFAOYSA-N
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Description

Amino N-anilinocarbamodithioate is a carbamodithioate derivative characterized by the presence of an anilino (phenylamino) group and a primary amino group attached to the carbamodithioate backbone. Carbamodithioates are sulfur-containing compounds with versatile reactivity, often employed in organic synthesis, coordination chemistry, and pharmaceutical intermediates due to their chelating and nucleophilic properties .

Properties

IUPAC Name

amino N-anilinocarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S2/c8-12-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTERJWUXQLXNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)SN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino N-anilinocarbamodithioate typically involves the reaction of aniline with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then treated with an appropriate amine to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or an organic solvent like ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves:

    Reactants: Aniline, carbon disulfide, and a base

    Catalysts: None typically required

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Amino N-anilinocarbamodithioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form disulfides or sulfoxides

    Reduction: Reduction can lead to the formation of thiols

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

Major Products

    Oxidation Products: Disulfides, sulfoxides

    Reduction Products: Thiols

    Substitution Products: Various substituted dithiocarbamates

Scientific Research Applications

Amino N-anilinocarbamodithioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties

    Medicine: Explored for its potential anticancer and antiviral activities

    Industry: Utilized in the production of rubber accelerators and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism of action of amino N-anilinocarbamodithioate involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The pathways involved include:

    Chelation: Binding to metal ions such as zinc or copper

    Covalent Modification: Reacting with cysteine residues in proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

[2-anilino-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate () Molecular Weight: 387.14 g/mol Substituents: Diethylcarbamodithioate, 4-methoxyphenyl, anilino. Applications: Used as a chemical intermediate; the methoxy group enhances solubility in polar solvents, while the aromatic rings contribute to stability .

Ranitidine Diamine Hemifumarate (Related Compound A, ) Substituents: Sulphanyl (-S-), dimethylamino (-N(CH₃)₂), furan ring. Applications: Pharmaceutical impurity with structural similarities to H₂ receptor antagonists; the sulphanyl group facilitates thiol-mediated reactivity .

Hypothetical Amino N-Anilinocarbamodithioate Inferred Properties: Likely lower molecular weight (~300–350 g/mol) compared to ’s compound due to the absence of diethyl and methoxy groups. Substituents: Primary amino (-NH₂), anilino, carbamodithioate. Reactivity: The amino group may increase nucleophilicity, while the anilino moiety could enhance aromatic interactions in drug design.

Functional Group Impact:
  • Amino vs.
  • Carbamodithioate vs. Sulphanyl : Carbamodithioates offer dual sulfur atoms for metal chelation, while sulphanyl groups in ranitidine derivatives participate in disulfide bond formation .
Table 1: Comparative Properties of Carbamodithioate Derivatives
Compound Molecular Weight (g/mol) Key Functional Groups Solubility Stability Applications
This compound* ~300–350 (inferred) -NH₂, -S-C(=S)-N-Ph Moderate (polar) High (aromatic) Pharma intermediates
[ Compound] 387.14 -OCH₃, -S-C(=S)-NEt₂ High (polar) Moderate Chemical synthesis
Ranitidine Diamine Hemifumarate N/A -S-, -N(CH₃)₂, furan Low (non-polar) Low (reactive -S-) Pharma impurity

*Inferred based on structural analogs.

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